![molecular formula C16H19NO4S B2413187 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-44-7](/img/structure/B2413187.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

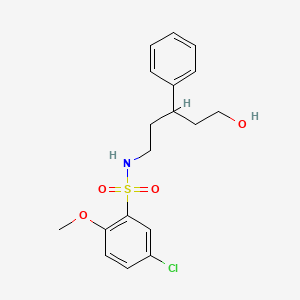

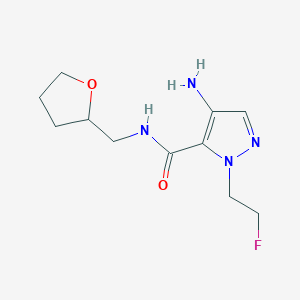

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has been identified as a potent and specific reversible cathepsin X inhibitor .

Synthesis Analysis

The synthesis of this compound is not straightforward and may involve multiple steps . A simple synthesis method for a similar compound has been suggested, starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of this compound has been optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .Chemical Reactions Analysis

The compound has been evaluated for its binding affinities at the 5-HT1A receptor and serotonin transporter . It has also been identified as a potent GPR40 agonist .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 178-190°C . Its IR spectrum shows peaks at 1599 cm-1 (C=N), 1245 cm-1 (C-O), 1441, 1403, 1294 cm-1 (C=C), and 2319-3052 cm-1 (C-H) .Applications De Recherche Scientifique

- PARP1 Inhibition : This compound has been investigated as a poly (ADP-ribose) polymerase 1 (PARP1) inhibitor. PARP1 plays a crucial role in DNA repair processes, and inhibiting it can enhance the efficacy of cancer therapies. Researchers have identified derivatives of this compound as promising PARP1 inhibitors, with compound (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide showing potent activity .

- Quorum Sensing Inhibition (QSI) : Some studies suggest that certain derivatives of this compound exhibit quorum sensing inhibition (QSI) properties. QSI disrupts bacterial communication, potentially reducing virulence and biofilm formation. For instance, halogenated furanones derived from similar structures have shown promise in animal models .

- Cancer Therapy : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been evaluated for their B-Raf inhibitory activity. B-Raf is a kinase involved in cell signaling pathways, and inhibiting it may have implications for cancer treatment .

- Alpha-2C Adrenoceptor Antagonism : The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl has been explored for treating sleep-related breathing disorders, including obstructive and central sleep apneas. Its mechanism of action involves alpha-2C adrenoceptor antagonism .

- Palladium-Catalyzed O-Arylation : Researchers have developed a palladium-catalyzed enantioselective intramolecular O-arylation using (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives. This method provides access to chiral building blocks with potential applications in drug synthesis .

Anticancer Research

Antibacterial and Antivirulence Properties

B-Raf Inhibition

Sleep-Related Breathing Disorders

Asymmetric Synthesis

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c18-15(14-11-19-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)20-9-10-22-16/h1-4,14H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHDBBWGSIFISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)

![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)

![1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine](/img/structure/B2413122.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2413126.png)